Amyl-t-butyl ether
Overview
Description
Amyl-t-butyl ether, also known as pentyl tert-butyl ether, is an organic compound with the molecular formula C₉H₂₀O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyl-t-butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, the reaction between tert-butoxide ion and 1-bromopentane can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols to avoid the formation of alkenes through dehydration . Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Chemical Reactions Analysis
Types of Reactions: Amyl-t-butyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert it back to its constituent alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for cleavage reactions.
Major Products:
Oxidation: Produces alcohols and ketones.
Reduction: Yields the original alcohols.
Substitution: Forms alkyl halides and alcohols.
Scientific Research Applications
Amyl-t-butyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological samples.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in fuels to improve combustion efficiency and reduce emissions.
Mechanism of Action
The mechanism of action of amyl-t-butyl ether involves its ability to act as a solvent and reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating reactions. In fuel applications, it helps in the efficient combustion of gasoline by increasing the octane number .
Comparison with Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a fuel additive to increase octane number and reduce emissions.
Ethyl tert-butyl ether (ETBE): Similar to MTBE, used in gasoline formulations.
Tert-amyl ethyl ether (TAEE): Another fuel additive with similar properties.
Uniqueness: Amyl-t-butyl ether is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other ethers. Its lower water solubility and higher boiling point make it suitable for specific industrial applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]pentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRSHLROMAZEBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143629 | |
Record name | Amyl-t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10100-95-5 | |
Record name | Amyl-t-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl-t-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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